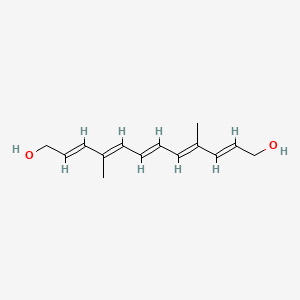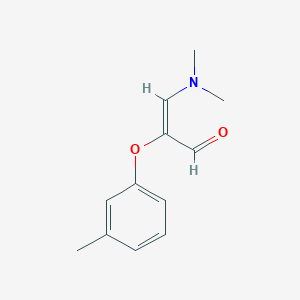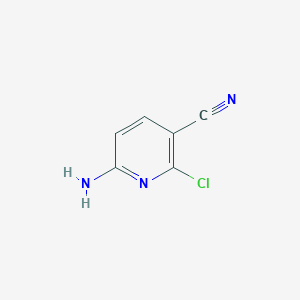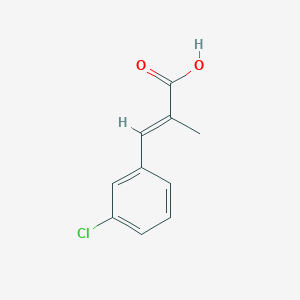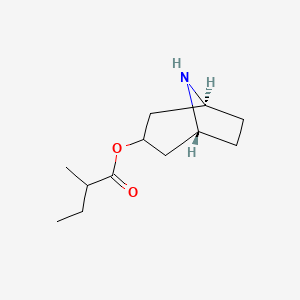
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
説明
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, also known as 4-CL-PVP, is a synthetic cathinone that belongs to the family of pyrrolidinophenone compounds. It has a molecular formula of C12H19Cl3N2 and a molecular weight of 297.6 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a benzyl group at the 4-position . The compound has an average mass of 297.652 Da and a monoisotopic mass of 296.061371 Da .科学的研究の応用
Crystal Structure and DFT Studies
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride has been studied for its crystal structure. Using methods like single crystal X-ray diffraction and density functional theory (DFT), researchers have analyzed the crystallinity and structural properties of this compound (Kumar et al., 2020).
Chemical Synthesis and Reactions
This compound and its derivatives have been employed in various chemical synthesis processes. For example, studies have focused on its use in nucleophile-promoted alkyne-iminium ion cyclizations, showcasing its role in complex chemical reactions (Arnold et al., 2003).
Antimicrobial Activity
Research has explored the antimicrobial properties of derivatives of this compound. These studies indicate its potential in fighting bacterial and fungal pathogens, particularly in agricultural applications (Vinaya et al., 2009).
Conformational Analysis
Studies have also conducted conformational analysis of this compound's derivatives, revealing insights into the stability and structural dynamics of these molecules (Ribet et al., 2005).
Piperidine Derivatives Synthesis
The synthesis of piperidine derivatives using this compound has been a subject of interest, highlighting its role in the creation of complex organic molecules (Grinev et al., 2004).
Hydrolysis and Solvent Effects
There has been research on how different solvents affect the reactions involving this compound, providing insights into its chemical behavior under various conditions (Nudelman et al., 1986).
作用機序
Target of Action
Similar compounds have been found to inhibit camp-dependent protein kinase activity
Mode of Action
It’s suggested that similar compounds act as competitive inhibitors, interacting with the catalytic subunit of the enzyme after the camp-induced dissociation of its regulatory subunits . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a protein kinase inhibitor , it may impact pathways regulated by these enzymes, such as cell growth and proliferation, signal transduction, and apoptosis.
Result of Action
Similar compounds have shown high activity against certain parasites, suggesting potential antiparasitic effects
生化学分析
Biochemical Properties
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as lactate dehydrogenase, which is involved in the glycolytic pathway. The compound inhibits the activity of lactate dehydrogenase, leading to a decrease in lactate production. Additionally, it interacts with various proteins and biomolecules, affecting their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream metabolites. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions for extended periods, but it may degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. The compound can affect the metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it can influence the production of reactive oxygen species, impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects. Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCTQHGLVJPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)

![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)
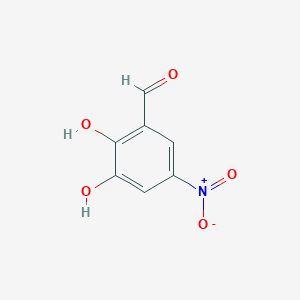
![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)

